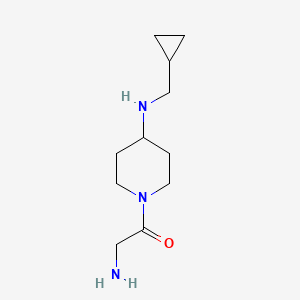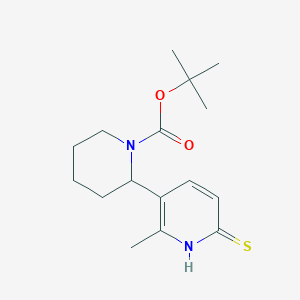
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and regulation .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used in the synthesis of fentanyl analogs and has similar structural features but different functional groups.
tert-Butyl 3-(4-bromo-6-methylpyridin-2-yl)piperidine-1-carboxylate: This compound has a bromine atom instead of a thiol group, leading to different reactivity and applications.
tert-Butyl 2-methylpyrrolidine-1-carboxylate: This compound has a similar piperidine structure but lacks the pyridine ring, resulting in different chemical properties.
These comparisons highlight the unique features of this compound, such as its thiol group and pyridine ring, which contribute to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C16H24N2O2S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-11-12(8-9-14(21)17-11)13-7-5-6-10-18(13)15(19)20-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H,17,21) |
Clé InChI |
PUJDAAJZXLUPRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


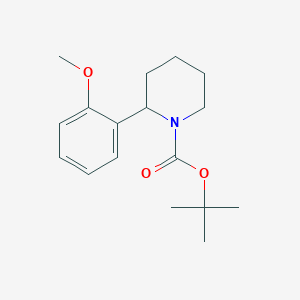

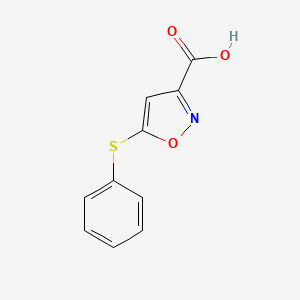
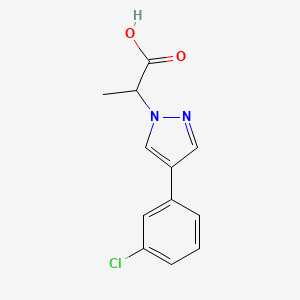
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
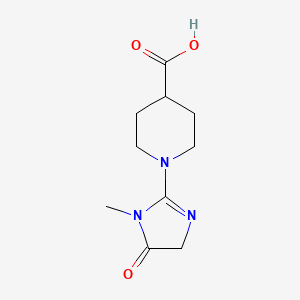
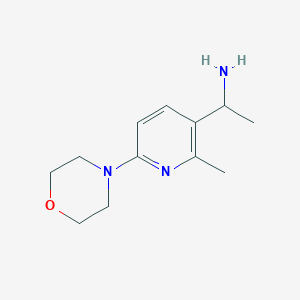

![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)




